2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
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Overview
Description
2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide typically involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. One common method includes the use of L-norvaline ((S)-2-aminopentanoic acid) as a starting material, which is then subjected to a series of reactions involving dibenzylamino and other reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide: Shares a similar cyclopropyl group and amide linkage.
(S)-2-amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide: Contains a cyclopropyl group and a nitrobenzyl moiety.
Uniqueness
2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9?,11-/m0/s1 |
InChI Key |
HNGGYBXVWVGZEZ-UMJHXOGRSA-N |
Isomeric SMILES |
CC(C(=O)N([C@H]1CCCN(C1)C)C2CC2)N |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Origin of Product |
United States |
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